ethyl 2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)acetate
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Description
Synthesis Analysis
The synthesis of related compounds involves various chemical reagents and techniques aimed at constructing the pyridazine core along with the introduction of functional groups that confer unique properties to the molecules. For instance, ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates have been prepared and used as precursors to generate pyridazine derivatives through reactions with active methylene reagents (Mohareb et al., 2004). Additionally, the ethyl 2-(1H-benzo[d]imidazol-2-yl)acetate has been subjected to heterocyclization reactions to synthesize pyrazole, thiophene, pyridine, and coumarin derivatives, highlighting the versatility of ethyl acetate derivatives in synthesizing complex heterocycles with potential antitumor activities (Mohareb & Gamaan, 2018).
Molecular Structure Analysis
The molecular structure of pyridazinone derivatives, including ethyl 2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)acetate, has been elucidated through various spectroscopic techniques. For example, a new pyridazinone derivative has been characterized by FT-IR, 1H- and 13C-NMR, ESI-MS, and confirmed through single-crystal X-ray diffraction, demonstrating the compound's (E)-configuration and providing insights into its conformational stability and electronic properties (Kalai et al., 2021).
Chemical Reactions and Properties
Ethyl 2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)acetate undergoes various chemical reactions that showcase its reactivity and potential for further functionalization. For instance, synthesis of some new ethanone derivatives from ethyl 2-(1H-pyrazol-1-yl)acetate highlights the compound's versatility in forming Schiff bases and oxadiazole derivatives, which were then tested for their antimicrobial activity, demonstrating the compound's utility in synthesizing biologically active molecules (Asif et al., 2021).
Scientific Research Applications
Synthesis and Characterization
- A study focused on the synthesis and characterization of a pyridazinone derivative related to ethyl 2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)acetate. This derivative was characterized using various spectroscopic methods and theoretical calculations to understand its structural and electronic properties (Kalai et al., 2021).
Heterocyclic Synthesis
- Ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates were used in a study to synthesize various heterocyclic compounds, demonstrating the versatility of such structures in chemical synthesis (Mohareb et al., 2004).
Antimicrobial Activity
- A derivative of ethyl 2-(1H-pyrazol-1-yl)acetate was synthesized and tested for antimicrobial properties. This research highlights the potential of such compounds in the development of new antibacterial agents (Asif et al., 2021).
Dye Synthesis
- Another study involved the synthesis of dyes derived from a compound structurally similar to ethyl 2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)acetate. These dyes were used for coloring polyester fabric, showcasing the application of such compounds in the textile industry (Deeb et al., 2015).
Antitumor Activities
- A related compound, ethyl 2-(1H-benzo[D]imidazol-2-yl)acetate, was used to synthesize various derivatives with potential antitumor activities. This demonstrates the relevance of such compounds in medicinal chemistry and drug development (Mohareb & Gamaan, 2018).
Nitrogen Heterocycle Synthesis
- Ethyl 3-(6-dibenzothiophen-2-yl-pyridazin-3-ylamino)-3-oxopropanoate, similar in structure to the compound , was used in the efficient synthesis of nitrogen-containing heterocycles, important in various chemical and pharmaceutical applications (Behalo & Aly, 2011).
Catalytic Applications
- A study utilized a pyrazolylpyridine-molybdenum oxide composite, derived from a similar compound, as a heterogeneous catalyst for olefin epoxidation. This indicates the potential use of such compounds in catalysis (Figueiredo et al., 2012).
properties
IUPAC Name |
ethyl 2-(6-oxo-3-pyrazol-1-ylpyridazin-1-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O3/c1-2-18-11(17)8-15-10(16)5-4-9(13-15)14-7-3-6-12-14/h3-7H,2,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CURCGYLMDIKHIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=O)C=CC(=N1)N2C=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)acetate |
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